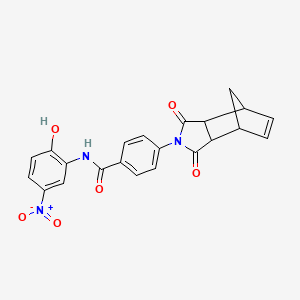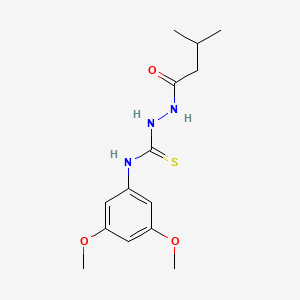![molecular formula C16H13FN2 B10866377 1-(4-fluorophenyl)-N-[(E)-1H-indol-5-ylmethylidene]methanamine](/img/structure/B10866377.png)
1-(4-fluorophenyl)-N-[(E)-1H-indol-5-ylmethylidene]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-FLUOROBENZYL)-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE is a synthetic organic compound characterized by the presence of a fluorobenzyl group and an indole moiety. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROBENZYL)-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzylamine and 1H-indole-5-carbaldehyde.
Condensation Reaction: The primary synthetic route involves a condensation reaction between 4-fluorobenzylamine and 1H-indole-5-carbaldehyde under acidic or basic conditions to form the imine linkage.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or a base like sodium hydroxide to facilitate the condensation.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROBENZYL)-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-(4-fluorobenzyl)-N-[(E)-1-(1H-indol-5-yl)methylidene]amine oxides.
Reduction: Formation of N-(4-fluorobenzyl)-N-[(E)-1-(1H-indol-5-yl)methylidene]amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-FLUOROBENZYL)-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-FLUOROBENZYL)-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzyl)-N-[(E)-1-(1H-indol-5-yl)methylidene]amine
- N-(4-Methylbenzyl)-N-[(E)-1-(1H-indol-5-yl)methylidene]amine
- N-(4-Bromobenzyl)-N-[(E)-1-(1H-indol-5-yl)methylidene]amine
Uniqueness
N-(4-FLUOROBENZYL)-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the benzyl group.
This detailed overview provides a comprehensive understanding of N-(4-FLUOROBENZYL)-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C16H13FN2 |
|---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(1H-indol-5-yl)methanimine |
InChI |
InChI=1S/C16H13FN2/c17-15-4-1-12(2-5-15)10-18-11-13-3-6-16-14(9-13)7-8-19-16/h1-9,11,19H,10H2 |
InChI Key |
WQBTYXJXHLEDQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN=CC2=CC3=C(C=C2)NC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide](/img/structure/B10866294.png)
![S-(2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl) ethanethioate](/img/structure/B10866300.png)
![(2E)-N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10866302.png)
![2-{[5-(4-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B10866307.png)

![N-(4-chloro-2-methylphenyl)-2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10866316.png)

![N-(3,4-dichlorophenyl)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B10866324.png)
![diethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-3-oxopentanedioate](/img/structure/B10866333.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866344.png)
![12-(4-chlorophenyl)-16-(furan-2-yl)-4-[(2-methoxyphenoxy)methyl]-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10866348.png)
![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide](/img/structure/B10866351.png)
![N-[3-(acetylamino)phenyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B10866357.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10866359.png)
